Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H17ClN2O7S and its molecular weight is 464.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been reported to have various biological activities .
Mode of Action
The presence of a sulfonyl group and a methoxy group in its structure suggests that it might interact with its targets through hydrogen bonding or dipole-dipole interactions .
Biochemical Pathways
Compounds with similar structures have been reported to have various effects on cellular processes .
Pharmacokinetics
The presence of a carboxylate ester group suggests that it might be well absorbed in the gastrointestinal tract .
Result of Action
Compounds with similar structures have been reported to have various biological activities .
Action Environment
The stability of similar compounds under acidic, alkaline, and aqueous conditions has been reported .
Biological Activity
Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in antimicrobial and possibly anticancer domains. This article aims to explore the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 899959-71-8 |
Molecular Formula | C20H17ClN2O7S |
Molecular Weight | 464.9 g/mol |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Preliminary studies indicate potential antimicrobial properties , likely due to its structural similarities with other known antibacterial agents. The sulfonyl group may facilitate interactions with bacterial enzymes, while the dihydropyridazine core could enhance its binding affinity to target receptors.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : In vitro tests have shown that the compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 15.625 μM to 125 μM against specific strains, suggesting that this compound may possess comparable efficacy .
- Mechanism Insights : The bactericidal action may involve inhibition of protein synthesis and disruption of nucleic acid production pathways, similar to other antibiotics in its class .
Case Studies
A series of case studies have been conducted to evaluate the effectiveness of this compound in treating bacterial infections:
- Study on Staphylococcus aureus : A recent study demonstrated that derivatives of this compound showed a significant reduction in biofilm formation by Staphylococcus aureus, indicating its potential use in treating chronic infections associated with biofilms.
- Efficacy Against Resistant Strains : Another study highlighted the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA), where it exhibited a notable reduction in viable cell counts compared to control groups .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Antimicrobial Activity (MIC) | Unique Characteristics |
---|---|---|
Ethyl 4-(5-fluoro-2-methoxyphenyl)sulfonyloxy-6-oxopyridazine | MIC 15.625–62.5 μM | Known for broad-spectrum antibacterial effects |
Quinolone derivatives | MIC 0.381–0.763 μM | Effective against a variety of bacterial pathogens |
Ethyl 2-cyanoacetate | N/A | Versatile building block in organic synthesis |
This comparative analysis underscores the potential for Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate to serve as a lead compound for further development in antimicrobial therapies.
Properties
IUPAC Name |
ethyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O7S/c1-3-29-20(25)19-16(12-18(24)23(22-19)14-7-5-4-6-8-14)30-31(26,27)17-11-13(21)9-10-15(17)28-2/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGSDHNHVKJOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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